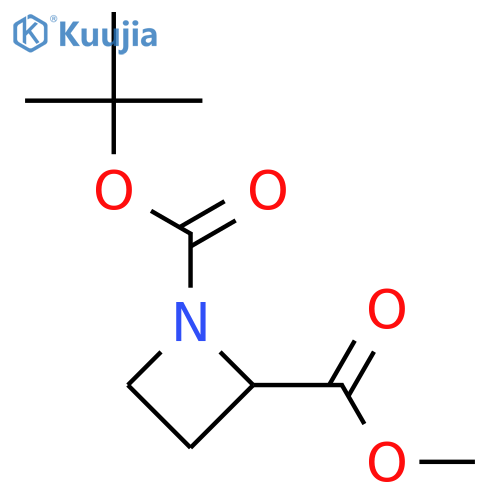Cas no 1260593-39-2 (1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate)

1260593-39-2 structure
商品名:1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate
CAS番号:1260593-39-2
MF:C10H17NO4
メガワット:215.24628329277
MDL:MFCD11042210
CID:2084518
PubChem ID:57415867
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- (R)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate
- 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate
- (R)-1-Boc-Azetidine-2-carboxylic acid Methyl ester
- 1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate
- (R)-TERT-BUTYL METHYL AZETIDINE-1,2-DICARBOXYLATE
- C-8405
- AS-38363
- SCHEMBL26353928
- 1-(tert-butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate
- Methyl (R)-1-Boc-azetidine-2-carboxylate
- CS-0052399
- (R)-1-Boc-Azetidine-2-carboxylic acid, methyl ester
- 1260593-39-2
- AKOS025291326
- MFCD11042210
- methyl (2R)-1-tert-Butoxycarbonylazetidine-2-carboxylate
- 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-
- DTXSID90725558
- (R)-1-TERT-BUTYL2-METHYLAZETIDINE-1,2-DICARBOXYLATE
- DTXCID80676303
- 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate
-
- MDL: MFCD11042210
- インチ: InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1
- InChIKey: FGWUDHZVEBFGKS-SSDOTTSWSA-N
- ほほえんだ: COC(=O)[C@H]1CCN1C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 215.11600
- どういたいしつりょう: 215.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 321.0±35.0 °C at 760 mmHg
- フラッシュポイント: 147.9±25.9 °C
- PSA: 55.84000
- LogP: 1.10670
- じょうきあつ: 0.0±1.5 mmHg at 25°C
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-38363-5MG |
(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |
1260593-39-2 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| abcr | AB447353-5 g |
(R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate; . |
1260593-39-2 | 5g |
€384.70 | 2023-07-18 | ||
| TRC | T205260-500mg |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 500mg |
$ 285.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123039-5g |
1-(tert-Butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 98% | 5g |
¥921.00 | 2024-08-09 | |
| Key Organics Ltd | AS-38363-1MG |
(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |
1260593-39-2 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | AS-38363-10MG |
(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |
1260593-39-2 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010358-50G |
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 97% | 50g |
¥ 6,633.00 | 2023-04-05 | |
| Apollo Scientific | OR317245-1g |
(R)-1-Boc-Azetidine-2-carboxylic acid methyl ester |
1260593-39-2 | 97% | 1g |
£54.00 | 2025-02-20 | |
| TRC | T205260-1g |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 1g |
$ 400.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D500136-5G |
1-tert-butyl 2-methyl (2r)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 97% | 5g |
$140 | 2024-07-21 |
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1260593-39-2 (1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate) 関連製品
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1260593-39-2)1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate

清らかである:99%/99%/99%
はかる:25.0g/50.0g/100.0g
価格 ($):301.0/591.0/1074.0